15-[1-(4,5-dimethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.0^{2,4}.0^{5,10}.0^{14,18}]octadec-7-en-9-one
Description
Contextualization within the Withanolide Class of Steroidal Lactones
Withanolides are a group of at least 300 naturally occurring C-28 steroids built on an ergostane (B1235598) skeleton. wikipedia.orgnih.govbohrium.com Their defining structural feature is a steroid backbone attached to a lactone or a related derivative. wikipedia.org These compounds are highly oxygenated, a characteristic that contributes to their structural diversity and biological activity. mdpi.com The biosynthesis of withanolides involves the oxidation of steroids. wikipedia.org
The classification of withanolides is complex and is based on their structural variations. Over 900 withanolides have been discovered, categorized into 24 diverse structural types. nih.gov These variations can include the nature and number of oxygenated substituents and the degree of unsaturation in the rings. nih.gov A primary classification divides them based on the arrangement of the C-17 side chain into a major C-22/C-26 δ-lactone/lactol group or a minor C-23/C-26 γ-lactone/lactol group. nih.govoup.com Withanolide A falls into the major group, possessing a six-membered lactone ring formed by the oxidation of carbons C-22 and C-26. nih.govmdpi.com
These compounds are predominantly found in various genera of the Solanaceae family. wikipedia.orgnih.gov
Table 1: Genera in the Solanaceae Family Known to Produce Withanolides
| Genus |
|---|
| Acnistus |
| Datura |
| Dunalia |
| Iochroma |
| Jaborosa |
| Lycium |
| Nicandra |
| Physalis |
| Salpichroa |
| Solanum |
| Withania |
| Witheringia |
Source: wikipedia.orgnih.gov
Withaferin A was the first withanolide to be isolated and is one of the most studied compounds in this class. mdpi.comwikipedia.orgnih.gov Both Withaferin A and Withanolide A are considered principal withanolides extracted from Withania somnifera. researchgate.netnih.gov
Significance of Withanolide A as a Bioactive Metabolite in Phytochemistry
Withanolide A is recognized as a significant bioactive metabolite due to its wide range of pharmacological activities demonstrated in vitro and in vivo. cymitquimica.comnih.gov Its unique steroidal structure, featuring a fused cyclopentanoperhydrophenanthrene core and a lactone ring, is key to its biological functions. cymitquimica.com The potent biological activities of withanolides like Withanolide A are often attributed to key structural features such as an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain. nih.gov
Extensive research has identified multiple mechanisms of action across various biological pathways. nih.gov The diverse biological and pharmacological activities of withanolides are often discussed based on their specific structural features. nih.govbohrium.com Withanolide A, in particular, has been the subject of numerous studies exploring its potential therapeutic applications.
Table 2: Reported Biological Activities of Withanolide A
| Biological Activity | Research Finding |
|---|---|
| Neuroprotective | Promotes neurite outgrowth in cultured neurons and helps recover memory deficits in mice. caymanchem.com It may also prevent neurodegeneration by modulating hippocampal glutathione (B108866) biosynthesis during hypoxia. caymanchem.com |
| Antioxidant | Exhibits antioxidant properties. cymitquimica.comcaymanchem.com |
| Anti-inflammatory | Possesses anti-inflammatory properties. cymitquimica.commdpi.com |
| Immunomodulatory | Contributes to the immunomodulating effects observed with extracts of Withania somnifera. nih.gov |
| Anticancer | Has been investigated for its potential anticancer properties. cymitquimica.com |
| Adaptogenic | Contributes to the adaptogenic (anti-stress) properties of Ashwagandha. |
Source: cymitquimica.commdpi.comcaymanchem.com
The study of Withanolide A and other withanolides is a prominent area of phytochemical research, driven by their complex chemistry and significant biological potential. mdpi.com These compounds serve as valuable natural resources for the discovery of bioactive phytochemicals. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHOKCXBGLTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32911-62-9 | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 284 °C | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Advanced Isolation Methodologies of Withanolide a
Phytochemical Sourcing of Withanolide A
Primary Botanical Sources: Withania somnifera and Related Solanaceae Species
Withanolide A is predominantly isolated from Withania somnifera (L.) Dunal, a plant belonging to the Solanaceae family, commonly known as Ashwagandha or Indian ginseng. informaticsjournals.co.inbenthamdirect.com This plant is a rich reservoir of various withanolides, which are considered its principal bioactive constituents. informaticsjournals.co.in While Withania somnifera is the most extensively studied source, withanolides as a chemical class are found in other genera within the Solanaceae family, including Acnistus, Datura, Deprea, Discopodium, Dunalia, Iochroma, Jaborosa, Lycium, Nicandra, Physalis, Solanum, Trechonaetes, Tubocapsicum, and Vassobia. google.comoup.comeurekaselect.com Although these related species contain a variety of withanolides, Withania somnifera remains the primary and most commercially significant source for the isolation of withanolide A. nih.govresearchgate.net The occurrence of withanolides is not strictly limited to the Solanaceae family, with minor reports of their isolation from families such as Fabaceae, Lamiaceae, and Myrtaceae. oup.commdpi.com
Distribution of Withanolide A within Plant Tissues
The concentration of withanolide A varies significantly among the different tissues of the Withania somnifera plant. researchgate.net Research indicates that the roots are a primary site of accumulation for withanolide A. oup.comnih.gov However, the compound is also present in other parts, including the leaves, stem, and seeds. researchgate.net
The distribution and concentration are also influenced by the specific variety or chemotype of the plant. For instance, in a study comparing different varieties, the highest content of withanolide A was found in the roots of the 'Poshita' (1.879 mg/g dry weight) and 'Jawahar-20' (1.221 mg/g dry weight) varieties in six-month-old plants. oup.com In the 'Jawahar-20' variety, the distribution in one-month-old plants showed the highest concentration in the root (1.221 mg/g), followed by the stem (0.177 mg/g) and leaves (0.133 mg/g). oup.com Another study reported that withanolide A content in the roots could range from 0.031 to 0.149 mg/g (DW), while in stems it ranged from 0.026 to 0.252 mg/g (DW). researchgate.net In-vitro shoot cultures have also been shown to produce withanolide A, with concentrations reaching up to 0.238 g per 100 g dry weight tissue under optimized hormonal conditions, a level considerably higher than typically found in the aerial parts of field-grown plants. nih.gov
Table 1: Distribution of Withanolide A in Different Tissues of Withania somnifera Varieties (mg/g Dry Weight)
| Variety | Plant Part | Withanolide A Content (mg/g DW) |
| Poshita | Root (6-month-old) | 1.879 |
| Jawahar-20 | Root (6-month-old) | 1.221 |
| Jawahar-20 | Root (1-month-old) | 1.221 |
| Jawahar-20 | Stem (1-month-old) | 0.177 |
| Jawahar-20 | Leaf (1-month-old) | 0.133 |
| General Range | Root | 0.031 - 0.149 |
| General Range | Stem | 0.026 - 0.252 |
| General Range | Leaf | 0.015 - 0.044 |
| General Range | Seed | 0.046 - 0.081 |
Data compiled from multiple research findings. researchgate.netoup.com
Advanced Chromatographic Techniques for Withanolide A Isolation
The isolation of withanolide A from crude plant extracts requires sophisticated purification methodologies to separate it from a complex mixture of other structurally similar withanolides and phytochemicals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for the analysis and purification of withanolide A. informaticsjournals.co.inresearcher.life Because withanolide A exists as an isomer with other active constituents like withaferin A and withanone (B1683312), their separation presents a significant challenge. researcher.life
Developed RP-HPLC methods successfully resolve these isomers. A common setup involves a C18 column (e.g., Lichrocart Purospher STAR RP-18e, 250 × 4.5 mm, 5 μm) and an isocratic mobile phase, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 60:40, v/v), with detection at approximately 228 nm. researcher.life Another validated method for the simultaneous quantification of withanolide A and 12-deoxy-withastramonolide uses a Gemini C18 column with a gradient mobile phase of acetonitrile (B52724) and 10 mM ammonium acetate, with detection at 230 nm. informaticsjournals.co.inmdpi.com Preparative HPLC is also employed for purifying larger quantities of withanolides from enriched fractions. benthamdirect.comeurekaselect.com
High-Speed Countercurrent Chromatography (HSCCC) for Preparative Scale Isolation
High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly efficient and rapid method for the preparative-scale isolation of withanolides. researchgate.netoup.comresearchgate.net As a form of liquid-liquid partition chromatography, HSCCC eliminates the need for a solid support matrix, thereby avoiding the irreversible adsorption of analytes that can occur in traditional column chromatography. researchgate.netnepjol.info
This technique is particularly advantageous for separating compounds from complex mixtures. The process involves selecting a suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (HEMWat). researchgate.netresearchgate.net For instance, an optimized HEMWat system (e.g., 4:8:2:4, v/v/v/v) has been used to separate withanolides in a single run of just a few hours. researchgate.netresearchgate.net In one study, this method allowed for the isolation of two different withanolides with purities up to 95.0% and 88.5% from a 200 mg mixture in 160 minutes. researchgate.netresearchgate.net The high sample loading capacity and efficiency of HSCCC make it a superior alternative to classical methods like open column chromatography (CC) and preparative thin-layer chromatography (Prep-TLC) for obtaining large quantities of pure withanolide A. researchgate.netoup.comresearchgate.net
Methodological Advancements in Extract Fractionation
The efficient isolation of withanolide A is preceded by advanced extraction and fractionation strategies designed to enrich the target compound before final purification. The choice of extraction solvent is critical; studies have shown that solvents like chloroform (B151607) and ethyl acetate are effective for yielding high concentrations of withanolides. oup.comnih.gov Modern "Green Extraction" techniques such as ultrasound-assisted and microwave-assisted extraction are also being compared with conventional methods to optimize yield and efficiency.
Following initial extraction, the crude extract undergoes fractionation. A common approach involves sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and methanol. This separates compounds into broad classes. For example, a chloroform fraction is often selected for further purification of withanolides. Further enrichment is achieved using column chromatography with adsorbents like silica (B1680970) gel or Sephadex-LH20, which helps to remove impurities such as chlorophyll (B73375) and concentrate the target withanolides. researchgate.net A patented method describes a process of hydro-alcoholic extraction followed by de-pigmentation, de-fatting, and detoxification to yield fractions with a high concentration of specific withanolides. google.com These multi-step fractionation processes are essential for preparing a withanolide-rich fraction suitable for final purification by preparative HPLC or HSCCC. benthamdirect.comeurekaselect.com
Biosynthetic Pathways and Metabolic Engineering of Withanolide a
Elucidation of the Withanolide A Biosynthetic Pathway
The biosynthesis of withanolide A is a complex process, originating from the sterol pathway and involving a series of enzymatic modifications. Recent advancements in genomics and molecular biology have enabled the identification of key genes and enzymes that orchestrate this intricate metabolic cascade.
Identification of Conserved Gene Clusters in Solanaceae
Genomic investigations of Withania somnifera have revealed the presence of two distinct biosynthetic gene clusters that are crucial for withanolide production. mit.edutwistbioscience.com These clusters are notable for their substantial size and unique tissue-specific expression patterns, with one subcluster being predominantly active in the leaves and the other in the roots. mit.edumit.edu This discovery was a significant breakthrough, as it suggested a coordinated regulation of the genes involved in the withanolide biosynthetic pathway.
Further comparative genomic studies across various species of the Solanaceae family have demonstrated that these withanolide biosynthesis gene clusters are conserved. dntb.gov.uadoaj.org This conservation indicates a common evolutionary origin for withanolide production within this plant family and provides a valuable roadmap for identifying homologous genes in other withanolide-producing plants. The identification of these clusters has been instrumental in pinpointing the candidate genes responsible for the various enzymatic steps leading to the formation of the withanolide scaffold. dntb.gov.ua
Characterization of Key Enzymatic Steps and Associated Genes
The conversion of the phytosterol precursor, 24-methylenecholesterol, into the characteristic withanolide structure involves a series of oxidative reactions catalyzed by specific enzymes. nih.gov Key among these are cytochrome P450 monooxygenases (CYPs) and sulfotransferases, which play pivotal roles in the formation of the lactone ring and the modification of the steroidal A-ring.
A trio of cytochrome P450 enzymes—CYP87G1, CYP88C7, and CYP749B2—has been identified as essential for the initial oxidative steps in withanolide biosynthesis. dntb.gov.uadoaj.org These enzymes work in concert to introduce oxygen atoms into the sterol backbone, facilitating the subsequent formation of the characteristic δ-lactone ring in the side chain, a defining feature of withanolides. biorxiv.orgbiorxiv.org
Functional characterization through heterologous expression has revealed the specific roles of these enzymes. For instance, CYP87G1 is believed to act early in the pathway, downstream of the conversion of 24-methylenecholesterol. biorxiv.org The reconstitution of the first three oxidative steps, catalyzed by CYP87G1, CYP88C7, and CYP749B2, has been achieved in heterologous systems, leading to the production of a key intermediate, the aglycone of withanoside V. dntb.gov.uadoaj.org Another cytochrome P450, WsCYP749B1, has been shown to influence the levels of withaferin A and withanolide A when its expression is modulated. nih.gov
The formation of the characteristic A-ring of withanolides, which typically features a C1 ketone and a C2-C3 unsaturation, involves the action of additional enzymes, including another cytochrome P450, CYP88C10, and a sulfotransferase known as SULF1. mit.edubiorxiv.org The discovery of the integral role of a sulfotransferase in the core biosynthetic pathway was unexpected, as these enzymes are more commonly associated with tailoring or detoxification reactions in plant secondary metabolism. mit.edubiorxiv.org
The current model suggests that CYP88C10 and SULF1 work together to generate the final A-ring structure. biorxiv.org This finding challenges the conventional understanding of sulfotransferase function and highlights the unique enzymatic strategies that have evolved for the biosynthesis of complex natural products like withanolide A. mit.edu
Metabolic Engineering Strategies for Enhanced Withanolide A Production
The elucidation of the withanolide A biosynthetic pathway has paved the way for metabolic engineering approaches aimed at producing this valuable compound in heterologous hosts. These strategies offer the potential for a more sustainable and scalable production platform compared to extraction from the native plant.
Reconstitution of Biosynthetic Steps in Heterologous Hosts (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana)
The baker's yeast, Saccharomyces cerevisiae, and the tobacco relative, Nicotiana benthamiana, have emerged as powerful platforms for the reconstitution of plant metabolic pathways. biorxiv.org Researchers have successfully established metabolic engineering platforms in both of these organisms to produce precursors of withanolide A. dntb.gov.uadoaj.org
By introducing the key biosynthetic genes from W. somnifera into these hosts, scientists have been able to reconstruct the initial stages of the withanolide pathway. biorxiv.org A significant achievement has been the reconstitution of the first five oxidative steps, involving the co-expression of CYP87G1, CYP88C7, CYP749B2, and a short-chain dehydrogenase/reductase, which led to the production of the aglycone of withanoside V. dntb.gov.uadoaj.org
These proof-of-concept studies demonstrate the feasibility of producing complex plant-derived molecules in microbial and plant-based chassis organisms. While the complete biosynthesis of withanolide A in these heterologous systems is yet to be fully realized, these advancements represent a critical step towards this goal. Future work will likely focus on optimizing enzyme expression levels, addressing metabolic bottlenecks, and introducing the remaining downstream enzymes to complete the pathway and enhance production yields.
Below are interactive data tables summarizing the key enzymes and metabolic engineering efforts discussed:
Table 1: Key Enzymes in Withanolide A Biosynthesis
| Enzyme Family | Gene Name | Putative Function |
|---|---|---|
| Cytochrome P450 | CYP87G1 | Early-stage oxidation in the side chain |
| Cytochrome P450 | CYP88C7 | Side chain oxidation for lactone ring formation |
| Cytochrome P450 | CYP749B2 | Side chain oxidation for lactone ring formation |
| Cytochrome P450 | CYP88C10 | A-ring modification |
Table 2: Metabolic Engineering of Withanolide Precursors in Heterologous Hosts
| Host Organism | Genes Expressed | Product(s) |
|---|---|---|
| Saccharomyces cerevisiae | CYP87G1, CYP88C7, CYP749B2, short-chain dehydrogenase/reductase | Aglycone of withanoside V |
Table 3: List of Compound Names
| Compound Name |
|---|
| Withanolide A |
| Withanolide B |
| Withanolide D |
| Withaferin A |
| Withanone (B1683312) |
| Withanoside IV |
| Withanoside V |
| 12-deoxywithastramonolide |
| 24-methylenecholesterol |
| Cycloartenol |
| Campesterol |
| Stigmasterol |
| Cholesterol |
| Castasterone |
| 6-deoxocastasterone |
Genetic Manipulation for Precursor Channeling and Pathway Modulation
Metabolic engineering of Withania somnifera has focused on manipulating key enzymatic and regulatory steps to increase the flux towards withanolide A biosynthesis. These strategies primarily involve the overexpression of rate-limiting enzymes in the upstream isoprenoid pathway to boost the supply of precursors, or the modulation of transcription factors that regulate the entire pathway. frontiersin.org
A critical branch point in the biosynthesis of triterpenoids, including withanolides, is the cyclization of 2,3-oxidosqualene. nih.gov The primary pathway for isoprenoid precursors is the mevalonate (B85504) (MVA) pathway in the cytosol. nih.govresearchgate.net Key enzymes in this pathway have been targeted for genetic manipulation to channel metabolic intermediates towards withanolide production.
One of the most targeted enzymes is squalene (B77637) synthase (SQS), which catalyzes the first committed step in triterpenoid (B12794562) biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govresearchgate.net Overexpression of the W. somnifera squalene synthase gene (WsSQS) in cell suspension cultures resulted in a four-fold increase in SQS enzyme activity and a significant 2.5-fold enhancement in the content of withanolide A. nih.govresearchgate.net In another study, transgenic W. somnifera plants overexpressing WsSQS showed a 1.5 to 2-fold increase in total withanolide content. researchgate.net These results underscore the role of SQS as a rate-limiting enzyme and a successful target for increasing the precursor pool for withanolide biosynthesis. researchgate.net
Similarly, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is another key regulatory enzyme in the MVA pathway. nih.govnih.gov Studies have shown a positive correlation between high transcript levels of the HMGR gene and the accumulation of withanolides in the root tissue of W. somnifera, suggesting that enhancing its activity could lead to increased precursor availability. nih.gov
Beyond individual enzymes, transcription factors that regulate multiple genes in the pathway are prime targets for metabolic engineering. The transcription factor WsWRKY1 from W. somnifera has been shown to positively regulate the phytosterol and withanolide biosynthesis pathways. nih.gov Overexpression of WsWRKY1 led to an increase in the biosynthesis of phytosterols (B1254722) and withanolides. nih.gov Conversely, silencing the gene resulted in reduced transcripts of pathway genes and a corresponding decrease in phytosterol and withanolide levels. nih.gov Chromatin immunoprecipitation assays have confirmed that WsWRKY1 directly binds to the promoters of genes encoding squalene synthase and squalene epoxidase, highlighting its role as a direct regulator of the triterpenoid pathway. nih.gov Another transcription factor, WsMYC2, has also been identified as a key regulator, with its overexpression leading to enhanced production of withanolides. nih.gov
Manipulation of downstream genes has also been explored. Virus-induced gene silencing of sterol Δ7-reductase (WsDWF5), an enzyme involved in producing the precursor 24-methylene cholesterol, led to a significant reduction in withanolide levels. tandfonline.com Furthermore, specific cytochrome P450 enzymes, such as WsCYP76, have been shown to improve withanolide A production when overexpressed. nih.gov
| Gene/Transcription Factor | Manipulation Strategy | Host System | Key Outcome | Reference |
|---|---|---|---|---|
| Squalene Synthase (WsSQS) | Overexpression | W. somnifera cell suspension culture | 2.5-fold increase in withanolide A content. | nih.gov |
| Squalene Synthase (WsSQS) | Overexpression | Transgenic W. somnifera plants | 1.5 to 2-fold increase in total withanolide content. | researchgate.net |
| WRKY Transcription Factor (WsWRKY1) | Overexpression | Transgenic W. somnifera plants | Elevated biosynthesis of phytosterols and withanolides. | nih.gov |
| WRKY Transcription Factor (WsWRKY1) | Virus-Induced Gene Silencing (VIGS) | W. somnifera plants | Reduced phytosterol and withanolide content. | nih.gov |
| MYC2 Transcription Factor (WsMYC2) | Overexpression | W. somnifera | Enhanced production of withanolides and stigmasterol. | nih.gov |
Application of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)
The elucidation of the withanolide A biosynthetic pathway has been significantly accelerated by the application of integrated multi-omics approaches. nih.govthieme-connect.comnih.gov These technologies provide a holistic view of the biological system, from the genetic blueprint to the final metabolic products, enabling the identification of novel genes, regulatory networks, and metabolic bottlenecks. nih.govebi.ac.uk
Genomics The sequencing of the Withania somnifera genome has been a landmark achievement, providing the fundamental genetic framework for pathway discovery. biorxiv.orgbiorxiv.orgnih.gov Genomic analysis has led to the identification of large, conserved biosynthetic gene clusters (BGCs) involved in withanolide production in W. somnifera and other Solanaceae plants. biorxiv.orgtu-braunschweig.de These clusters contain genes encoding key pathway enzymes, such as cytochrome P450 monooxygenases (CYPs) and transferases, located in close proximity on the chromosome. biorxiv.orgmit.edu For instance, recent studies have identified two distinct BGCs that exhibit tissue-specific expression patterns, with certain subclusters being more active in the roots, where withanolide A is predominantly synthesized. biorxiv.orgmit.edu The discovery of these clusters provides a roadmap for identifying the complete set of genes required for withanolide A biosynthesis and facilitates targeted engineering approaches in heterologous hosts like yeast. biorxiv.orgbiorxiv.org
Transcriptomics Transcriptomic analysis, primarily through RNA sequencing, has been instrumental in identifying candidate genes involved in withanolide biosynthesis. By comparing the transcriptomes of different tissues (e.g., leaves vs. roots) and various chemotypes, researchers have pinpointed genes that are differentially expressed and correlate with the tissue-specific accumulation of certain withanolides. tandfonline.comresearchgate.net Since withanolide A is primarily found in the roots, genes with higher expression in root tissue are strong candidates for involvement in its specific biosynthetic pathway. cimap.res.in These analyses have successfully identified numerous putative cytochrome P450s, glycosyltransferases, and methyltransferases that are likely responsible for the structural diversification of the withanolide backbone. tandfonline.com This approach provides a valuable resource for functional gene characterization and for understanding the regulatory mechanisms that govern the differential production of withanolides like withanolide A. researchgate.net
Proteomics Proteomics, the large-scale study of proteins, offers a direct view of the enzymatic machinery present in the plant. Proteomic analyses of W. somnifera have been applied to create reference protein maps of different tissues, including in vitro and in vivo roots. academicjournals.org By comparing the proteomes under different conditions, it is possible to identify proteins and enzymes whose abundance changes in correlation with withanolide production. academicjournals.org For example, a comparative proteomic study of adventitious roots and field-grown roots identified numerous proteins, providing a foundational dataset to better understand the enzymes involved in the withanolide pathway. academicjournals.org While proteomics in W. somnifera is still an emerging field, it holds the potential to validate gene function and identify post-translational modifications that may regulate enzyme activity, offering another layer of targets for metabolic engineering. nih.gov
Metabolomics Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of withanolide A, metabolomic profiling, often using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for quantifying the end products of the biosynthetic pathway. cimap.res.infrontiersin.org This approach is essential for evaluating the success of genetic engineering strategies by precisely measuring the changes in withanolide A levels and other related compounds. frontiersin.org Furthermore, untargeted metabolomics can reveal unexpected changes in the metabolic network, helping to identify potential bottlenecks or side-pathways that divert precursors away from the desired product. Integrating metabolomic data with genomic and transcriptomic information allows for a comprehensive understanding of the genotype-to-phenotype relationship, guiding more effective and rational metabolic engineering efforts. thieme-connect.comresearchgate.net
| Omics Approach | Methodology | Key Findings for Withanolide A Biosynthesis | Reference |
|---|---|---|---|
| Genomics | Whole Genome Sequencing | Identification of two large, tissue-specific biosynthetic gene clusters (BGCs) containing key enzymes (P450s, transferases). | biorxiv.orgbiorxiv.org |
| Transcriptomics | Comparative RNA-Sequencing (Leaf vs. Root) | Identified differentially expressed genes in roots (the primary site of withanolide A synthesis), including specific CYPs and transferases. | tandfonline.com |
| Proteomics | 2D-Gel Electrophoresis, MALDI-TOF-MS | Established a reference proteome map for W. somnifera roots, identifying proteins involved in primary and secondary metabolism. | academicjournals.org |
| Metabolomics | HPLC, LC-MS | Quantified changes in withanolide A and precursor levels in genetically modified plants, validating engineering strategies and identifying metabolic shifts. | cimap.res.infrontiersin.org |
Chemical Synthesis, Semisynthesis, and Structure Activity Relationship Sar Studies of Withanolide a
Total Synthesis Approaches to Withanolide A
The total synthesis of withanolide A is a complex undertaking that requires precise control over stereochemistry and the strategic introduction of multiple functional groups. Key to the successful synthesis are the stereoselective construction of the steroidal core and the application of advanced reaction methodologies.
The withanolide skeleton is characterized by a C28 ergostane (B1235598) framework with a δ-lactone in the side chain. nih.gov The stereoselective construction of this steroidal backbone is a critical aspect of the total synthesis of withanolide A. Synthetic strategies often commence from readily available steroid precursors, such as pregnenolone, to establish the foundational A/B/C/D ring system. nih.gov The introduction of oxygen functionalities at specific and often sterically hindered positions requires carefully chosen reagents and reaction conditions to achieve the desired stereochemistry. For instance, the diastereoselective installation of a tertiary alcohol at C-20 is a significant synthetic hurdle that must be overcome to achieve the natural configuration of withanolide A. acs.org
Several advanced and elegant reaction methodologies have been pivotal in the total synthesis of withanolide A. nih.govrsc.org These reactions are often employed in a strategic sequence to build the complex molecular architecture.
Schenck-ene Reaction: This photooxygenation reaction is utilized to introduce an oxygen functionality at an allylic position. In the context of withanolide A synthesis, a singlet oxygen ene reaction is a key step. nih.govrsc.org This reaction typically involves the use of a photosensitizer, such as Rose Bengal, to generate singlet oxygen, which then reacts with an alkene moiety on the steroid backbone to form a hydroperoxide. This hydroperoxide can then be further transformed into the desired hydroxyl group. nih.gov
Wharton Transposition: This reaction facilitates the conversion of an α,β-epoxy ketone into an allylic alcohol. nih.govrsc.org In the synthesis of withanolide A, a late-stage Wharton transposition has been successfully employed. nih.gov The reaction proceeds via the formation of a hydrazone from the epoxy ketone, which then decomposes to yield the rearranged allylic alcohol.
Corey–Seebach Homologation: This reaction allows for the umpolung (reversal of polarity) of an aldehyde, effectively converting it into a nucleophilic acyl anion equivalent. In the synthesis of withanolide A, the Corey–Seebach reaction is used for the homologation required for the side chain construction. nih.govrsc.orgbohrium.com This typically involves the formation of a 1,3-dithiane (B146892) from an aldehyde, which can then be deprotonated to form a nucleophilic species that reacts with an electrophile.
Vinylogous Aldol Reaction: This reaction is a powerful tool for carbon-carbon bond formation and is used to construct the δ-lactone side chain of withanolide A. nih.govrsc.org A vinylogous enolate is reacted with a steroidal aldehyde precursor in a stereoselective manner to furnish the unsaturated lactone side chain. acs.org
These reactions, integrated into a convergent or linear synthetic strategy, have enabled the successful total synthesis of withanolide A, providing access to this biologically important natural product and paving the way for the synthesis of novel analogues.
Semisynthesis and Derivatization of Withanolide A Analogues
Semisynthesis, starting from the natural product itself, offers a more direct route to a variety of withanolide A analogues for biological evaluation. This approach allows for the targeted modification of specific functional groups to probe their role in the molecule's activity.
Chemical modifications of withanolide A have primarily focused on the A ring, which has been found to be the most amenable to chemical transformation. rsc.org Strategies have been developed to introduce new functionalities at various positions of the steroidal skeleton. For instance, the enone moiety in the A ring can be subjected to reduction or epoxidation to generate new derivatives. rsc.org The reactivity of different hydroxyl groups on the withanolide A scaffold towards acylation can also be exploited to create a range of ester derivatives. The relative reactivity of these hydroxyl groups allows for selective modifications under controlled reaction conditions.
Through semisynthesis, a number of novel withanolide A derivatives have been generated to investigate their biological properties. For example, a series of 15 derivatives of withanolide A were prepared to study their effects on neuronal differentiation and neurite outgrowth. nih.govresearchgate.net These derivatives included modifications to the A ring, such as the reduction of the enone system and the introduction of new substituents. rsc.org The generation of these analogues is crucial for understanding the structure-activity relationships of withanolide A.
Structure-Activity Relationship (SAR) Investigations of Withanolide A and Its Analogues
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of withanolide A that are responsible for its biological effects. By comparing the activities of the parent compound with its synthetic and semisynthetic analogues, researchers can deduce the importance of specific functional groups and structural motifs.
SAR studies on withanolide A and its analogues have revealed several important insights into their biological activity. For instance, in the context of neurite outgrowth, it has been demonstrated that the enone group in the A ring of withanolide A is not essential for this activity. nih.gov Furthermore, modifications to the A ring have led to the discovery of compounds with comparable or even enhanced neurite outgrowth activity compared to withanolide A itself. rsc.org
In the realm of anticancer activity, SAR studies of withanolides have highlighted the importance of the C-5(6)-epoxy functional group for binding to Hsp90, a key molecular target. nih.gov The presence of a hydroxyl group at C-4 in the A ring appears to enhance the inhibitory activity against Hsp90. nih.gov Conversely, substitutions at the C-2 and C-3 positions may hinder this inhibitory activity. nih.gov These findings provide a rationale for the design of more potent and selective withanolide-based anticancer agents.
The following interactive table summarizes the key SAR findings for withanolide A and its analogues.
| Structural Modification | Effect on Neurite Outgrowth | Effect on Hsp90 Inhibition | Reference |
| Absence of A-ring enone | Not essential | - | nih.gov |
| Modifications to the A-ring | Can enhance activity | - | rsc.org |
| Presence of C-5(6)-epoxy group | - | Important for binding | nih.gov |
| Presence of C-4 hydroxyl group | - | Enhances activity | nih.gov |
| Substitution at C-2 and C-3 | - | May hinder activity | nih.gov |
Table 1. Summary of Structure-Activity Relationship Findings for Withanolide A and its Analogues.
Importance of Specific Structural Features (e.g., A-ring 2-ene-1-one, C1-oximes, C-4 substituents)
The biological activities of withanolide A and its derivatives are intricately linked to their molecular architecture. Specific structural motifs within the steroidal skeleton have been identified as crucial for eliciting pharmacological responses. Structure-activity relationship (SAR) studies have highlighted the significance of the A-ring 2-ene-1-one system, modifications at the C1 and C-4 positions, and other key functional groups.
The α,β-unsaturated ketone, or the 2-ene-1-one functionality, in the A-ring of withanolides is a critical feature for many of their biological effects. researchgate.netproquest.com Research has demonstrated that this enone system is essential for both cytotoxicity and the induction of a cytoprotective heat-shock response. researchgate.netacs.org The electrophilic nature of this moiety is believed to be a key factor in its biological activity. researchgate.net However, for certain neuroactive properties, the reactive enone in the A-ring may not be an absolute requirement, as some allylic alcohol derivatives have been shown to retain activity. rsc.org
Modifications at the C1 position of withanolide A have been explored through the synthesis of C1-oximes. rsc.org This approach has been noted as a viable method for altering this specific position on the steroid. rsc.org The formation of oximes can also serve as a prodrug strategy to potentially enhance solubility and bioavailability. rsc.org Studies on these derivatives have indicated a correlation between the size of the substituent on the oxime and the resulting biological activity. rsc.org For instance, the hydroxylamine (B1172632) derivative showed greater activity compared to bulkier, more sterically demanding oximes, suggesting that smaller substituents at this position may be more favorable for certain biological actions. rsc.org
Substituents at the C-4 position of the A-ring also play a significant role in modulating the biological profile of withanolide A analogs. The presence of a hydroxyl group at C-4 has been shown to enhance the inhibition of Hsp90, a key molecular chaperone involved in cancer cell survival. nih.gov The nature of the substituent at this position has a direct impact on cytotoxicity. nih.gov For example, the conversion of a C-4 hydroxyl group into a ketone was found to decrease anti-proliferative activity. nih.gov This highlights the importance of the specific functionality at C-4 in dictating the potency of these compounds.
Correlation of Structural Modifications with Observed Biological Activities
Systematic structural modifications of the withanolide A scaffold have provided valuable insights into the correlation between specific chemical features and their resulting biological activities. These studies are crucial for the rational design of more potent and selective analogs.
The presence of a 5β,6β-epoxy group in the B-ring is a notable feature that contributes significantly to the cytotoxicity of withanolides. acs.org While not strictly essential for activity, its presence can enhance cytotoxic effects. acs.org Modifications at the C-2 and C-3 positions can negatively impact the ability of withanolides to inhibit Hsp90. nih.gov
Acetylation has been a common semisynthetic modification to explore SAR. For instance, acetylated analogs of withalongolide A, a related withanolide, demonstrated considerably greater cytotoxicity than the parent compound. nih.gov In the case of withaferin A analogs, acetylation of the hydroxyl group at C-27 was found to enhance heat-shock inducing activity without a corresponding increase in cytotoxicity. researchgate.netacs.org This suggests that it is possible to separate these two biological effects through targeted chemical modifications.
The following interactive table summarizes the structure-activity relationships of various withanolide A derivatives, highlighting the impact of specific structural modifications on their biological activities.
| Structural Modification | Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| A-ring 2-ene-1-one | A-ring | Essential for cytotoxicity and heat-shock induction. researchgate.netacs.org May not be required for neuroactive properties. rsc.org | researchgate.netacs.orgrsc.org |
| C1-Oximes | C-1 | Activity correlates with the size of the attached group; smaller groups may be more active. rsc.org | rsc.org |
| Hydroxyl group | C-4 | Enhances Hsp90 inhibition. nih.gov | nih.gov |
| Conversion of hydroxyl to ketone | C-4 | Reduced anti-proliferative activity. nih.gov | nih.gov |
| 5β,6β-epoxy group | B-ring | Enhances cytotoxicity. acs.org | acs.org |
| Acetylation | C-27 | Enhanced heat-shock inducing activity without increasing cytotoxicity. researchgate.netacs.org | researchgate.netacs.org |
| Substitution | C-2, C-3 | May hinder Hsp90 inhibition. nih.gov | nih.gov |
Molecular Mechanisms of Action and Target Identification of Withanolide a
Modulation of Intracellular Signaling Pathways by Withanolide A
Withanolide A exerts its biological effects by influencing several critical signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways. By targeting these cascades, withanolide A can modulate a wide array of cellular responses.
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The NF-κB pathway is a cornerstone of the inflammatory response and cell survival. mdpi.com Its dysregulation is implicated in numerous chronic diseases. mdpi.comnih.gov Withanolide A has been shown to be a potent inhibitor of this pathway through multiple mechanisms. nih.govfrontiersin.org
In the classical NF-κB activation pathway, the p50/p65 heterodimer is held inactive in the cytoplasm by its association with the inhibitor of κBα (IκBα). mdpi.comdovepress.com Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com This frees the p50/p65 dimer to translocate to the nucleus and initiate the transcription of target genes. nih.govdovepress.com
Research has demonstrated that withanolide A can suppress NF-κB activation by preventing the degradation of IκBα. nih.govwikipedia.org This is achieved through the inhibition of IKKβ kinase activity, which is essential for phosphorylating IκBα. nih.govtandfonline.com By inhibiting IKKβ, withanolide A prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and inhibiting its nuclear translocation. nih.govtandfonline.com Studies have shown that withanolide A can suppress NF-κB activation induced by various inflammatory agents, including tumor necrosis factor (TNF) and interleukin-1β. nih.gov
| Pathway Component | Effect of Withanolide A | Research Finding Reference |
| IκBα Degradation | Inhibition | nih.govwikipedia.org |
| p65 Nuclear Translocation | Inhibition | nih.govtandfonline.com |
| IKKβ Activity | Inhibition | nih.govtandfonline.com |
Beyond inhibiting the nuclear translocation of NF-κB, some evidence suggests that withanolide A may also interfere with the ability of the p65/p50 dimer to bind to its target DNA sequences in the nucleus. biomedres.us Molecular docking studies have indicated that withanolide A can interact with the NF-κB dimer, potentially altering its conformation and reducing its affinity for DNA. oup.com This provides an additional layer of regulation by which withanolide A can dampen NF-κB-mediated gene transcription.
PI3K/Akt/mTOR Signaling Cascade Interference
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comwikipedia.org Aberrant activation of this pathway is a common feature in many cancers. wikipedia.orgcambridge.org Withanolide A has been shown to interfere with this pathway at multiple levels. cambridge.orgnih.gov
Studies have demonstrated that withanolide A can inhibit the phosphorylation of key components of this cascade. mdpi.comnih.gov For instance, it has been observed to decrease the activity of kinases such as PI3K, Akt, and mTOR. researchgate.netnih.gov By doing so, it can down-regulate pro-survival pathways. frontiersin.orgfrontiersin.org The inhibition of the PI3K/Akt/mTOR pathway by withanolide A contributes to its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govresearchgate.net
| Kinase | Effect of Withanolide A | Research Finding Reference |
| PI3K | Decreased activity | researchgate.netnih.gov |
| Akt | Decreased phosphorylation/activity | mdpi.comnih.gov |
| mTOR | Decreased activity | researchgate.netnih.gov |
JAK/STAT Pathway Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, proliferation, and differentiation. acs.orgacs.org Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is frequently associated with tumorigenesis. frontiersin.org
Withanolide A has been identified as an inhibitor of the JAK/STAT pathway. mdpi.comfrontiersin.org It has been shown to decrease the phosphorylation of both JAK2 and STAT3 in various cancer cell lines. frontiersin.orgfrontiersin.org By inhibiting STAT3 phosphorylation, withanolide A prevents its dimerization, nuclear translocation, and subsequent DNA binding, leading to the downregulation of STAT3-regulated genes. frontiersin.orgacs.org This inhibitory effect on the JAK/STAT pathway is a key mechanism behind the anti-proliferative and pro-apoptotic activities of withanolide A. frontiersin.orgfrontiersin.org
| Component | Effect of Withanolide A | Research Finding Reference |
| JAK2 Phosphorylation | Decreased | frontiersin.orgfrontiersin.org |
| STAT3 Phosphorylation | Decreased | acs.orgfrontiersin.org |
| STAT3 DNA Binding | Decreased | frontiersin.org |
MAPK Pathway Modulation (e.g., ERK, RAF, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as the Ras-Raf-MEK-ERK pathway, plays a central role in converting extracellular signals into intracellular responses that control cell proliferation, differentiation, and survival. mdpi.comnih.gov The modulation of this pathway by withanolide A appears to be complex and potentially cell-type dependent.
Some studies report that withanolide A inhibits the MAPK pathway. For example, it has been shown to decrease the activity of kinases like ERK1/2 and A-Raf. researchgate.net This inhibition can contribute to its anti-cancer effects. cambridge.org
Conversely, other research indicates that withanolide A can paradoxically increase the phosphorylation of ERK and p38 MAPK in certain cancer cells. cambridge.org In these contexts, the pro-apoptotic effects of withanolide A can be enhanced by pharmacological inhibitors of ERK and p38 MAPK, suggesting a complex interplay of signaling events. cambridge.orgmdpi.com Furthermore, withanolide A has been shown to inhibit p38 phosphorylation in response to inflammatory stimuli. mdpi.com This highlights the context-dependent nature of withanolide A's interaction with the MAPK pathway.
| Pathway Component | Effect of Withanolide A | Research Finding Reference |
| ERK Phosphorylation | Decreased in some contexts, Increased in others | cambridge.orgresearchgate.net |
| RAF (A-Raf) Activity | Decreased | researchgate.net |
| p38 Phosphorylation | Decreased in some contexts, Increased in others | cambridge.orgmdpi.com |
Nrf2 Pathway Activation and Antioxidant Response
Withanolide A has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. plos.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. plos.orgnih.govnih.gov In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of various target genes. plos.orgplos.org This leads to the transcription of a battery of cytoprotective genes, including enzymes involved in glutathione (B108866) biosynthesis and antioxidant defense. plos.orgplos.org
Studies have demonstrated that withanolide A can upregulate the expression of Nrf2. plos.orgnih.gov This upregulation is crucial for augmenting the cellular antioxidant capacity. For instance, in hippocampal neurons exposed to hypoxic conditions, withanolide A supplementation was found to increase the levels of Nrf2 and subsequently, the key enzyme for glutathione biosynthesis, glutamate-cysteine ligase (GCLC). plos.orgnih.gov This effect was linked to a decrease in corticosterone (B1669441) levels, suggesting an indirect regulatory mechanism. plos.orgnih.gov The activation of the Nrf2 pathway by withanolide A contributes to the maintenance of redox homeostasis and protects cells from oxidative damage. plos.orgnih.govplos.org
PPARγ Pathway Influence in Cellular Homeostasis
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, inflammation, and cellular differentiation. nih.govresearchgate.net Withanolides, as a class of compounds, have been shown to modulate the PPARγ pathway. nih.govmdpi.com PPARγ activation influences the expression of a multitude of genes involved in maintaining cellular homeostasis. nih.gov
Research indicates that certain withanolides can act as modulators of PPARγ. For example, coagulin-L, a withanolide from Withania coagulans, has been shown to reduce the expression of PPARγ and CCAAT/enhancer-binding protein α (C/EBPα), which are master regulators of adipocyte differentiation. researchgate.net While direct studies on withanolide A's specific interaction with PPARγ are part of a broader investigation into withanolides, the general ability of this class of compounds to influence the PPARγ pathway suggests a potential mechanism by which withanolide A could contribute to the regulation of cellular processes such as inflammation and metabolism. nih.govresearchgate.net
Identification of Molecular Targets of Withanolide A
Heat Shock Protein 90 (Hsp90) Interaction and Client Protein Regulation
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. nih.govportlandpress.comfrontiersin.org Withanolide A has been identified as an inhibitor of Hsp90 function. nih.govtechnologynetworks.com It directly binds to Hsp90, leading to its aggregation and the subsequent inhibition of its chaperone activity. nih.gov
This inhibition disrupts the maturation and stability of Hsp90 client proteins, such as Akt and Cdk4, marking them for proteasome-dependent degradation. nih.govportlandpress.com Structure-activity relationship studies suggest that the C-5(6)-epoxy group in the withanolide structure is important for binding to Hsp90 and inhibiting its function. nih.gov Furthermore, some withanolides can disrupt the interaction between Hsp90 and its co-chaperone Cdc37, which is crucial for the stabilization of many protein kinases. nih.govfrontiersin.org The targeting of Hsp90 by withanolide A represents a significant mechanism underlying its observed anti-proliferative and pro-apoptotic effects. nih.gov
Glucocorticoid Receptor (GR) Probing and Indirect Modulation Mechanisms
The Glucocorticoid Receptor (GR) is a nuclear receptor that regulates genes involved in development, metabolism, and the immune response. uzh.chmdpi.com Withanolide A has been investigated as a potential modulator of GR signaling. plos.orguzh.ch While some phytosterols (B1254722) can act as ligands for the GR, studies on withanolide A have revealed a more complex interaction. mdpi.comresearchgate.net
Molecular modeling and cell-based assays have shown that withanolide A has a weak binding affinity for the GR and does not directly act as a potent agonist or antagonist. uzh.ch However, it appears to modulate GR-dependent processes indirectly. For instance, withanolide A was found to reverse the neurite outgrowth inhibition caused by the GR agonist dexamethasone (B1670325) in neuroblastoma cells. uzh.ch Additionally, in a model of hypoxia, withanolide A administration led to a decrease in glucocorticoid receptor expression in the hippocampus. plos.orgnih.gov This suggests that withanolide A's effects on GR signaling may be mediated through indirect mechanisms, such as altering the levels of endogenous glucocorticoids or interacting with other components of the signaling pathway, rather than through direct binding and activation of the receptor. plos.orguzh.ch
Interactions with Other Key Cellular Proteins (e.g., Vimentin (B1176767), hnRNP-K, Mortalin)
Withanolide A and its close structural analogs have been found to interact with several other key cellular proteins, contributing to their wide range of biological activities.
Vimentin: Withaferin A, a closely related withanolide, is a known potent inhibitor of the type III intermediate filament protein, vimentin. nih.govbiomedres.uslupinepublishers.com It covalently modifies a cysteine residue on vimentin, leading to the aggregation of vimentin filaments. nih.gov While withaferin A's interaction with vimentin is well-documented, the specificity of withanolide A for this target requires further direct investigation. However, the disruption of the vimentin network has significant implications for cell architecture, migration, and signaling. nih.govmdpi.complos.org
hnRNP-K: Heterogeneous nuclear ribonucleoprotein K (hnRNP-K) is a multifunctional protein involved in regulating transcription, translation, and signal transduction. aacrjournals.orgnih.gov Both withanone (B1683312) and withaferin A have been shown to bind to the KH3 domain of hnRNP-K, which is also its DNA/RNA binding site. aacrjournals.org This interaction can hinder the binding of hnRNP-K to nucleic acids, thereby inhibiting the expression of its downstream effectors like VEGF and MMPs, which are involved in cell migration and angiogenesis. aacrjournals.orgmdpi.com
Mortalin: Mortalin, a member of the Hsp70 family of stress chaperones, is often overexpressed in cancer cells and is known to inactivate the tumor suppressor protein p53 by sequestering it in the cytoplasm. plos.orgresearchgate.netnih.gov Withanone, another related withanolide, has been shown to bind to mortalin in a region critical for its interaction with p53. researchgate.netnih.gov This binding abrogates the mortalin-p53 complex, leading to the nuclear translocation and reactivation of p53's tumor-suppressive functions. researchgate.netnih.gov Both withaferin A and withanone have been shown to target the mortalin/p53 complex. plos.orgaacrjournals.org
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. tandfonline.comcapes.gov.br Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. tandfonline.comphcog.com Several studies have identified withanolide A as an inhibitor of AChE. tandfonline.comcapes.gov.brnih.gov
In silico docking simulations have predicted a high binding affinity of withanolide A to the active site of human AChE. tandfonline.com These computational models suggest that withanolide A interacts with key residues within the active site gorge of the enzyme, which could be critical for its inhibitory activity. tandfonline.comnih.gov In vitro assays have confirmed that withanolides, including withanolide A, can inhibit AChE in a concentration-dependent manner. capes.gov.brphcog.comnih.govrasayanjournal.co.in This inhibition of AChE by withanolide A presents a plausible mechanism for its observed neuroprotective effects.
Compound Information Table
| Compound Name |
| Withanolide A |
| Withaferin A |
| Withanone |
| Coagulin-L |
| Corticosterone |
| Dexamethasone |
| Glutathione |
| Acetylcholine |
Research Findings Data Tables
Table 1: Withanolide A and Nrf2 Pathway
| Experimental Model | Effect of Withanolide A | Key Findings | Reference |
| Hippocampal neurons (hypoxia) | Upregulation of Nrf2 and GCLC expression | Increased glutathione synthesis, neuroprotection | plos.orgnih.gov |
| General cellular models | Activation of Nrf2-antioxidant response element (ARE) signaling | Enhanced cytoprotective gene expression | plos.orgnih.gov |
Table 2: Withanolide A and Hsp90 Interaction
| Target Protein | Effect of Withanolide A | Downstream Consequences | Reference |
| Hsp90 | Direct binding and inhibition of chaperone activity | Degradation of client proteins (e.g., Akt, Cdk4) | nih.gov |
| Hsp90-Cdc37 complex | Disruption of the interaction | Impaired stabilization of protein kinases | nih.gov |
Table 3: Withanolide A and Other Protein Interactions
| Target Protein | Interacting Withanolide | Mechanism of Action | Biological Outcome | Reference |
| Vimentin | Withaferin A | Covalent modification of cysteine residue | Aggregation of vimentin filaments | nih.gov |
| hnRNP-K | Withanone, Withaferin A | Binding to the KH3 domain | Inhibition of downstream effectors (VEGF, MMPs) | aacrjournals.orgmdpi.com |
| Mortalin | Withanone, Withaferin A | Abrogation of mortalin-p53 complex | Reactivation of p53 function | plos.orgaacrjournals.orgresearchgate.netnih.gov |
Table 4: Withanolide A and Acetylcholinesterase (AChE) Inhibition
| Method | Key Findings | Implication | Reference |
| In silico docking | High binding affinity to the active site of AChE | Potential for AChE inhibition | tandfonline.com |
| In vitro assays | Concentration-dependent inhibition of AChE | Neuroprotective effects | capes.gov.brphcog.comnih.govrasayanjournal.co.in |
p53 Activation and Tumor Suppressor Pathway Involvement
Withanolide A has been identified as a compound that can modulate the p53 tumor suppressor pathway, a critical signaling cascade in cancer biology. Research indicates that certain withanolides can selectively activate the wild-type p53 protein in cancer cells. researchgate.netnih.gov This activation is crucial, as p53 acts as a guardian of the genome, capable of halting cell proliferation or inducing cell death in response to cellular stress or DNA damage. nih.gov
One of the proposed mechanisms for p53 activation by withanolides involves their interaction with mortalin, a chaperone protein that can bind to and inactivate p53. researchgate.netfrontiersin.org By docking into the binding site between mortalin and p53, withanolides like Withaferin A can disrupt this interaction, leading to the release and subsequent nuclear translocation and reactivation of p53. nih.gov Once activated, p53 can transcriptionally regulate its downstream target genes. For instance, treatment with Withaferin A has been shown to increase the expression of p53 and its target genes, such as p21 and Bax, in human cervical cancer cells. frontiersin.org This leads to an inhibition of cancer cell proliferation and induction of apoptosis. nih.govfrontiersin.org
Furthermore, studies have shown that Withaferin A can induce the expression of p53 in various cancer cell lines, including lung cancer, which contributes to its anti-cancer effects. frontiersin.org The ability of withanolides to reactivate p53 function, even in cancer cells harboring specific p53 mutations, highlights their therapeutic potential. nih.gov
Impact of Withanolide A on Cellular Processes
Induction of Apoptosis (Caspase-dependent and -independent pathways, mitochondrial dysfunction)
Withanolide A is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. mdpi.com This process is mediated through multiple intricate pathways, including both caspase-dependent and caspase-independent mechanisms.
The caspase-dependent pathway is a primary route for Withanolide A-induced apoptosis. Treatment with withanolides has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspase-3. nih.govresearchgate.net The activation of caspase-3 is a pivotal step that leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately dismantling the cell. nih.govresearchgate.netmdpi.com
Mitochondrial dysfunction plays a central role in this process. Withanolide A can induce a loss of mitochondrial membrane potential, a key event that precedes the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release triggers the formation of the apoptosome, a protein complex that activates caspase-9 and the downstream caspase cascade. nih.gov The translocation of pro-apoptotic proteins like Bax to the mitochondria is also a contributing factor to mitochondrial-mediated apoptosis. nih.gov
In addition to the caspase-dependent pathway, Withanolide A can also trigger caspase-independent apoptosis. This can involve the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it can induce DNA fragmentation and cell death without the involvement of caspases. nih.gov
Table 1: Key Research Findings on Withanolide A-Induced Apoptosis
| Cell Line | Key Findings | Apoptotic Pathway(s) Implicated | Reference |
|---|---|---|---|
| Human Myeloid Leukemia HL-60 | Induces early ROS generation, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9, -3, and -8. | Mitochondrial-dependent and -independent pathways, Extrinsic pathway. | nih.gov |
| Breast Cancer Cells (SKBR3, MCF7) | Increases subG1 phase and annexin (B1180172) V population; enhances cleaved forms of PARP and caspase-3. | Caspase-dependent pathway. | mdpi.com |
| Glioblastoma Multiforme (GBM) | Triggers intrinsic apoptosis by up-regulating the expression of Bim and Bad. | Intrinsic (mitochondrial) pathway. | nih.gov |
| Breast Cancer (MDA-MB-231) | Decreases procaspase-3 protein levels and induces degradation of PARP. | Caspase-dependent pathway. | researchgate.net |
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
A significant mechanism through which Withanolide A exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G2/M checkpoint. thieme-connect.comfrontiersin.org This prevents cancer cells from entering mitosis and undergoing cell division.
The arrest at the G2/M phase is often mediated by the modulation of key cell cycle regulatory proteins. For instance, treatment with withanolides has been shown to decrease the expression of Cyclin B1 and the activity of the Cyclin B1/Cdk1 (Cdc2) complex. thieme-connect.comspandidos-publications.com This complex is essential for the transition from the G2 to the M phase of the cell cycle. thieme-connect.com The downregulation of other regulatory proteins, such as Cdc25C, which activates the Cyclin B1-Cdk1 complex, also contributes to this G2/M arrest. thieme-connect.comspandidos-publications.com
Furthermore, in some cancer cell types, Withanolide A-induced G2/M arrest is linked to the upregulation of p21, a cyclin-dependent kinase inhibitor, which can be activated in both a p53-dependent and -independent manner. nih.govmdpi.com The activation of DNA damage checkpoint proteins, such as p-Chk1 and p-Chk2, has also been observed, which further contributes to halting the cell cycle at the G2/M phase. thieme-connect.com
Table 2: Research Findings on Withanolide A and Cell Cycle Arrest
| Cell Line | Phase of Arrest | Key Molecular Changes | Reference |
|---|---|---|---|
| Glioblastoma Multiforme (GBM) | G2/M | Dephosphorylation of Thr161 of CDK1 via p53-independent p21 up-regulation. | nih.gov |
| Gastric Adenocarcinoma (AGS) | G2/M | Decreased expression of Cyclin B1. | spandidos-publications.com |
| Osteosarcoma | G2/M | Increased mRNA expression of p-Chk1 and p-Chk-2. | thieme-connect.com |
| Prostate Cancer | G2/M | Upregulation of Wee1 protein and inhibition of Cdc2 activity. | thieme-connect.com |
| Human Melanoma A375 | G2/M | Decreased protein expression of Cdc25c, Cdc2, and CyclinB1; increased expression of p-P53 and P21. | mdpi.com |
Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Levels
The interaction of Withanolide A with cellular oxidative stress pathways is multifaceted. In many cancer cell lines, withanolides have been shown to induce an increase in intracellular reactive oxygen species (ROS). nih.govmdpi.com This elevation in ROS can contribute to the anti-cancer effects of the compound by causing oxidative damage to critical cellular components like DNA and proteins, which can trigger apoptosis. mdpi.com The generation of mitochondrial superoxide (B77818) is a key part of this pro-oxidant activity. mdpi.com
Conversely, in other cellular contexts, particularly in non-cancerous cells, withanolides have demonstrated antioxidant properties. consensus.appconsensus.appnih.gov They can reduce oxidative stress by scavenging ROS and enhancing the expression of antioxidant enzymes. consensus.appconsensus.appresearchgate.net For example, in microglial cells, withanolides have been shown to up-regulate the Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.gov This dual role suggests that the effect of Withanolide A on oxidative stress is highly dependent on the specific cell type and its metabolic state.
Inhibition of Angiogenesis (e.g., VEGF, Sp1)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Withanolide A has demonstrated significant anti-angiogenic properties. innovareacademics.inprakruti.com It has been shown to inhibit the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis. researchgate.netnih.govresearchgate.net
The mechanism behind this inhibition often involves the suppression of transcription factors that regulate the VEGF gene. One such transcription factor is Sp1 (Specificity protein 1). innovareacademics.inresearchgate.net Studies have revealed that Withaferin A can inhibit the binding of Sp1 to the promoter region of the VEGF gene, thereby downregulating its expression. researchgate.net By disrupting the VEGF signaling pathway, Withanolide A can effectively cut off the blood supply to tumors, hindering their growth and potential for metastasis. In silico studies further support that Withaferin A can favorably bind to VEGF, suggesting a direct inhibitory interaction. nih.govresearchgate.net
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which is a key step in cancer metastasis. nih.gov Withanolide A has been shown to suppress EMT in cancer cells. nih.govthieme-connect.comnih.gov
Treatment with withanolides can lead to an upregulation of epithelial markers, such as E-cadherin, while simultaneously downregulating mesenchymal markers like vimentin and N-cadherin. nih.govfrontiersin.org The inhibition of EMT by withanolides can occur through the modulation of key signaling pathways that drive this process. For instance, withanolides have been shown to inhibit the TGF-β signaling pathway, a potent inducer of EMT, by diminishing the phosphorylation of Smad2/3. frontiersin.org By reversing the EMT process, Withanolide A can potentially reduce the invasive and metastatic capabilities of cancer cells. nih.govnih.gov
Induction of Neurogenesis and Neurite Outgrowth
Withanolide A, a prominent steroidal lactone derived from the roots of Withania somnifera, has been identified as a potent inducer of neuronal regeneration. mdpi.comresearchgate.net Research indicates that this compound plays a crucial role in promoting the growth of neurites—the projections from a neuron, such as axons and dendrites—and in reconstructing synaptic networks, which are vital for neuronal communication. nih.govnih.gov
Studies have demonstrated that withanolide A facilitates the regeneration of both axons and dendrites in cultured rat cortical neurons that have been damaged. researchgate.netnih.govnih.gov In experimental models where neuronal atrophy was induced by amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease pathology, subsequent treatment with withanolide A led to significant neuritic regeneration. researchgate.netnih.gov This regenerative capacity suggests its potential in counteracting neurodegenerative processes. researchgate.netnih.gov The compound has been shown to predominantly encourage axonal outgrowth in normal cortical neurons. plos.org In human neuroblastoma SH-SY5Y cells, withanolide A, along with other constituents from Withania somnifera like withanoside IV and withanoside VI, significantly promoted neurite outgrowth. mdpi.comresearchgate.netjst.go.jp
The restorative effects of withanolide A extend to the synaptic level. In neurons damaged by Aβ(25-35), the compound not only regenerated axons and dendrites but also helped reconstruct presynaptic and postsynaptic terminals. researchgate.netnih.govnih.gov This was observed through the recovery of markers such as synaptophysin (presynaptic) and postsynaptic density-95 (PSD-95) (postsynaptic). researchgate.netnih.gov
Detailed Research Findings on Neuritic Regeneration
A key study investigated the effects of withanolide A on cultured rat cortical neurons damaged by Aβ(25-35). The findings demonstrated a significant recovery in neuronal morphology and synaptic structures following treatment with the compound. nih.govnih.gov
| Experimental Condition | Key Findings | Reference |
| Cell Model | Cultured rat cortical neurons | nih.govnih.gov |
| Damage Induction | Treatment with 10 µM Aβ(25-35) | nih.govnih.gov |
| Intervention | Subsequent treatment with 1 µM Withanolide A | researchgate.netnih.gov |
| Outcome on Axons | Significant regeneration of axons, visualized by phosphorylated neurofilament-H (NF-H) immunostaining. | researchgate.netnih.govnih.gov |
| Outcome on Dendrites | Significant regeneration of dendrites, visualized by microtubule-associated protein 2 (MAP2) immunostaining. | researchgate.netnih.govnih.gov |
| Outcome on Synapses | Reconstruction of presynapses (synaptophysin) and postsynapses (PSD-95). | researchgate.netnih.govnih.gov |
Molecular Mechanisms and Target Identification
The precise molecular mechanisms through which withanolide A exerts its neuro-regenerative effects are a subject of ongoing investigation. Research points towards the modulation of several key signaling pathways.
One proposed mechanism involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a critical pathway for cell survival and growth. journalejmp.com Studies have shown that withanolide A can increase the phosphorylation and activation of Akt in hippocampal neurons. journalejmp.comjournalejmp.com This activation is linked to the BDNF receptor, TrkB. journalejmp.com Withanolide A has been found to increase the phosphorylation of TrkB, suggesting it may activate pathways typically stimulated by brain-derived neurotrophic factor (BDNF), a key protein in neurogenesis and synaptic plasticity. journalejmp.com
Activity-based protein profiling studies were initiated to identify direct molecular targets of withanolide A. researchgate.netuzh.chnih.gov These investigations initially pointed towards the glucocorticoid receptor (GR) as a potential target. researchgate.netnih.gov Molecular modeling predicted a weak binding affinity of withanolide A for GR. researchgate.netuzh.ch Further experiments in human neuroblastoma SH-SY5Y cells showed that withanolide A could reverse the inhibition of neurite outgrowth caused by the synthetic glucocorticoid dexamethasone. researchgate.netuzh.chnih.gov However, subsequent binding and transactivation assays revealed that withanolide A does not directly bind to the glucocorticoid receptor or function as a direct antagonist. researchgate.netuzh.ch Although it makes several contacts within the GR binding pocket, it lacks the key stabilizing interactions that are characteristic of direct ligands like dexamethasone. researchgate.netuzh.ch This evidence suggests that the induction of neurite outgrowth by withanolide A is not mediated by a direct effect on GR. Instead, it is likely mediated through an indirect pathway that may involve GR modulators or related signaling pathways such as ERK, Akt, NF-κB, or Hsp90. researchgate.netuzh.chnih.gov
Pre Clinical Investigations of Withanolide a in Biological Models
Other Biological Activities in Pre-clinical Models
Antimicrobial Properties
Withanolide A and related compounds have demonstrated significant antimicrobial potential against various bacterial strains. Research indicates that Withanolide A exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas species researchgate.net.
Advanced Analytical Methodologies for Withanolide a Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental for separating withanolide A from the complex matrix of plant extracts and biological fluids. These techniques, when coupled with various detectors, provide the basis for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of withanolide A. This technique separates compounds based on their polarity using a stationary phase, typically a C18 column, and a mobile phase. nih.govresearchgate.netnih.gov The separated compounds are then detected by a UV detector at a specific wavelength. For withanolides, including withanolide A, the detection wavelength is often set around 227-230 nm due to the presence of an α,β-unsaturated ketone chromophore in their structure. researchgate.netkoreascience.krnih.gov
A key advantage of HPLC-UV is its accessibility and cost-effectiveness. However, its sensitivity and selectivity can be limited compared to mass spectrometry-based methods. For instance, the lower limit of quantification (LLOQ) for withaferin A using LC-UV has been reported to be 50 ng/mL, which is significantly higher than what can be achieved with LC-MS/MS. mdpi.com Despite this, validated HPLC-UV methods have demonstrated good linearity, precision, and accuracy for the quantification of withanolide A in various samples. researchgate.net
Table 1: Example of HPLC-UV Method Parameters for Withanolide A Quantification
| Parameter | Value |
| Column | Gemini, Phenominex C18 (250mm X 4.6mm, 5 μ) researchgate.net |
| Mobile Phase | Gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 230 nm researchgate.net |
| Column Temperature | 40°C researchgate.net |
| Linearity Range | 1–10 μg/mL researchgate.net |
| LLOQ | 1 μg/mL researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of withanolides in biological matrices due to its superior sensitivity and selectivity. mdpi.commdpi.com This technique couples the separation power of LC with the mass-analyzing capabilities of tandem mass spectrometry. rjpn.org The use of MS/MS allows for the selective detection of specific precursor-to-product ion transitions, significantly reducing matrix interference and enhancing sensitivity. akjournals.com
LC-MS/MS methods for withanolide A typically employ reversed-phase chromatography and positive electrospray ionization (ESI). mdpi.com The addition of ammonium salts to the mobile phase can facilitate the formation of ammonium adducts ([M+NH4]+), which can be more stable and provide better fragmentation patterns for some withanolides. mdpi.com Validated LC-MS/MS methods have achieved LLOQs as low as 0.2 ng/mL for withaferin A, demonstrating the high sensitivity of this technique. mdpi.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) for Metabolite Profiling
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful tool for the comprehensive metabolite profiling of complex extracts containing withanolide A. nih.govresearchgate.netcsic.es This technique provides high mass accuracy and resolution, enabling the identification of a wide range of compounds, including previously unknown metabolites. researchgate.net Data-dependent acquisition (DDA) is a common mode of operation where the instrument automatically selects the most intense ions from a full scan for fragmentation, providing structural information. nih.govresearchgate.net
While LC-HRMS/MS is excellent for untargeted analysis and metabolite discovery, it can be challenging for quantification due to the vast amount of data generated and the presence of isobaric compounds. nih.govresearchgate.net However, it serves as an invaluable tool for characterizing the phytochemical landscape of a sample and identifying potential new withanolides. researchgate.net
Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS) for Targeted Quantification
Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS) is a highly specific and sensitive targeted quantification technique. nih.govresearchgate.net In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest, in this case, withanolide A. akjournals.commdpi.com This targeted approach provides excellent selectivity and allows for high-throughput quantification with improved reproducibility compared to untargeted methods. nih.gov
The optimization of source conditions, such as desolvation temperature and capillary voltage, is crucial for achieving optimal sensitivity in LC-MRM-MS analysis. nih.gov It has been noted that optimal conditions can differ between withanolide aglycones and glycosides, which may require a compromise when analyzing both types of compounds simultaneously. mdpi.com
Table 2: Comparison of Quantitative Mass Spectrometry Methods
| Method | Description | Advantages |
| LC-HRMS/MS (DDA) | Untargeted analysis with high mass accuracy. nih.govresearchgate.net | Comprehensive metabolite profiling, discovery of new compounds. researchgate.net |
| LC-MRM-MS | Targeted analysis monitoring specific ion transitions. akjournals.comnih.gov | High sensitivity, selectivity, and reproducibility for quantification. nih.gov |
| LC-PRM-MS | Targeted analysis with high resolution, often using an inclusion list. nih.govnih.gov | Combines the sensitivity of targeted methods with the specificity of high resolution. mdpi.com |
Liquid Chromatography-Parallel Reaction Monitoring-Mass Spectrometry (LC-PRM-MS) with Inclusion Lists
Liquid Chromatography-Parallel Reaction Monitoring-Mass Spectrometry (LC-PRM-MS) is an emerging technique that combines the advantages of targeted and high-resolution mass spectrometry. nih.gov By using an inclusion list, the instrument is programmed to specifically target a predefined list of precursor ions for fragmentation and high-resolution product ion scanning. nih.govomicsdi.orgomicsdi.org This approach offers the sensitivity of targeted methods like MRM while providing the high mass accuracy of HRMS, which aids in confident compound identification. mdpi.com
LC-PRM-MS has shown improved sensitivity over LC-MRM-MS for certain withanolides. mdpi.com This method is particularly useful for quantifying known compounds while also having the capability to analyze other detectable compounds for which no standard is available. nih.gov The use of an inclusion list for PRM acquisition is a novel strategy in natural product analysis that holds promise for more accurate and comprehensive quantification. nih.govnih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of isolated compounds like withanolide A.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the gold standard for determining the precise chemical structure of withanolide A. nih.govnih.govsemanticscholar.orgnih.gov These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govresearchgate.net For complex molecules like withanolides, high-field NMR spectrometers are often required to achieve sufficient resolution for unambiguous signal assignment. nih.govresearchgate.net
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of withanolide A. koreascience.krrjpn.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.govmdpi.com Fragmentation patterns observed in MS/MS experiments offer further insights into the compound's structure. rjpn.org
Infrared (IR) spectroscopy is used to identify the functional groups present in withanolide A. koreascience.krmdpi.com Characteristic absorption bands for hydroxyl, lactone, and ketone groups can be observed, corroborating the structural information obtained from NMR and MS. koreascience.krmdpi.com The presence of an α,β-unsaturated ketone is supported by a strong UV absorption around 228 nm. koreascience.kr Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic data, which can then be compared with experimental results to validate the proposed structure. nih.govacs.org
Table 3: Spectroscopic Data for Withanolide A
| Technique | Observation | Interpretation |
| UV Spectroscopy | Strong absorption at ~228 nm koreascience.kr | Presence of α,β-unsaturated ketone koreascience.kr |
| IR Spectroscopy | Bands for hydroxyl (~3450 cm⁻¹), lactone (~1715 cm⁻¹), and ketone (~1685 cm⁻¹) groups koreascience.kr | Confirms the presence of key functional groups koreascience.kr |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 470 koreascience.kr | Indicates the molecular weight of withanolide A |
| ¹H and ¹³C NMR | Provides detailed chemical shifts and coupling constants semanticscholar.orgnih.gov | Elucidates the complete carbon-hydrogen framework semanticscholar.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of withanolide A. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy reveals the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning their relative positions within the molecule. For withanolide A, characteristic signals in the ¹H NMR spectrum include those for four methyl groups. nih.gov
¹³C NMR spectroscopy provides information on the different carbon atoms in the molecule. Analysis of the ¹³C NMR data of withanolides has shown that substituents like hydroxyl groups can significantly alter the chemical shifts of nearby carbon atoms, a phenomenon known as the γ-gauche effect. acs.orgresearchgate.net This effect is a reliable tool for determining the stereochemistry of substituents on the steroidal skeleton. acs.orgresearchgate.net High-resolution NMR, particularly at frequencies like 800 MHz, is often necessary to achieve the spectroscopic resolution required for detailed compound identification in complex extracts. frontiersin.org
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Withanolide A
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 200.2 | |
| 2 | 127.8 | |
| 3 | 142.8 | |
| 5 | 78.1 | |
| 6 | 57.3 | |
| 9 | ||
| 12 | ||
| 13 | 48.3 | |
| 14 | ||
| 16 | 36.5 | |
| 17 | 51.8 | |
| 18 | 0.78 (s) | |
| 19 | 1.27 (s) | |
| 20 | 42.6 | |
| 21 | 0.99 (d, J=7.0 Hz) | |
| 28 | 2.03 (s) |
Data compiled from multiple sources. Specific assignments may vary based on experimental conditions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler, yet effective, technique for the quantification of withanolide A, particularly in quality control settings. Withanolide A exhibits a characteristic maximum absorption (λmax) in the UV region, which is attributable to its α,β-unsaturated ketone and lactone chromophores.
The λmax of withanolide A has been reported at various wavelengths depending on the solvent used. For instance, a λmax of 226 nm has been documented. caymanchem.com In other studies, the optimal wavelength for detecting withanolides in extracts was found to be 227 nm. nih.gov A study developing a UV spectrophotometric method for simultaneous estimation of withanolide and berberine (B55584) reported a λmax for withanolide at 231 nm. ijnrph.com Another investigation found the λmax to be 223 nm in a methanol (B129727):water (50:50) solvent system. scholarsresearchlibrary.com The presence of withanolides in fractions can be indicated by a UV pattern with a λmax between 200–230 nm. nih.gov
Table 2: Reported UV-Vis λmax for Withanolide A and Related Withanolides
| λmax | Solvent/Context | Source |
| 226 nm | Not specified | caymanchem.com |
| 227 nm | Optimized for extracts | nih.gov |
| 231 nm | For simultaneous estimation | ijnrph.com |
| 223 nm | Methanol:Water (50:50) | scholarsresearchlibrary.com |
| 200-230 nm | General for withanolides | nih.gov |
| 204 nm | Ashwagandha root extract | medwinpublishers.com |
This technique is often used in conjunction with chromatographic methods for quantification.
Integration of Hyphenated Techniques for Comprehensive Analysis
To achieve both separation and detailed characterization of withanolide A from complex plant extracts, hyphenated analytical techniques are employed. rjpn.org These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. rjpn.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of withanolides. rjpn.org Reversed-phase liquid chromatography is commonly used for separation, often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. mdpi.com LC-MS/MS offers greater sensitivity and selectivity compared to LC-UV methods. mdpi.com For instance, the limit of quantitation (LOQ) for withaferin A using LC-UV was reported as 50 ng/mL, whereas LC-MS/MS achieved an LOQ of 0.2 ng/mL. mdpi.com Different ionization methods, such as positive and negative ionization, can be used in the mass spectrometer to detect various withanolide species. mdpi.com High-resolution mass spectrometry (HRMS) methods, like data-dependent acquisition (DDA) and parallel-reaction-monitoring (PRM), have also been evaluated for withanolide quantification. nih.govfrontiersin.org
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a photodiode array (PDA) detector offers a rapid and efficient method for the simultaneous quantification of multiple withanolides, including withanolide A. acs.org A validated UHPLC-PDA method has been developed for the quantification of eleven withanosides and withanolides in Withania somnifera. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of withanolides, providing complementary information to LC-MS. rjpn.org The interface between the GC and MS is critical to ensure the efficient transfer of the analyte without decomposition. rjpn.org
Development of Standardized Quantitative Methods and Cross-Laboratory Comparisons
The development of standardized and validated quantitative methods is crucial for ensuring the quality and consistency of products containing withanolide A. informaticsjournals.co.in Regulatory bodies and pharmacopoeias often require such methods for the quality control of herbal medicines. informaticsjournals.co.in
Several analytical methods have been developed and validated for the quantification of withanolide A in raw materials and formulations according to guidelines from the International Council for Harmonisation (ICH). paruluniversity.ac.ininternationaljournalcorner.com These validated methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). internationaljournalcorner.comqtanalytics.in For HPTLC, a method was validated with a linearity range of 500 to 3000 ng/spot for withanolide A, showing a correlation coefficient of 0.9994. qtanalytics.in A validated RP-HPLC method demonstrated linearity for withanolide A in the range of 2-12 μg/ml with a correlation coefficient of 0.9952. paruluniversity.ac.in Another HPTLC method was validated with a linear range of 66–330 ng/band. scispace.com
A single-laboratory validation of an LC method for determining various withanolides, including withanolide A, in Withania somnifera raw material and extracts was performed and approved for First Action Official Method status by AOAC INTERNATIONAL. nih.gov This method demonstrated good linearity, repeatability, and recovery. nih.gov AOAC INTERNATIONAL has also established Standard Method Performance Requirements (SMPRs) for withanolide glycosides and aglycones, which outline the minimum recommended performance characteristics for analytical methods. aoac.org
Inter-laboratory comparisons are essential for establishing the robustness and reproducibility of analytical methods. While specific cross-laboratory comparison studies focusing solely on withanolide A are not extensively detailed in the provided context, the establishment of official methods by bodies like AOAC implies a rigorous validation process that often includes inter-laboratory trials to ensure the method's transferability and reliability across different laboratories. nih.gov The need for such comparisons is highlighted by the variability in reported plasma concentrations of withanolides across different studies, which could be due to methodological differences. mdpi.com
Table 3: Validated Quantitative Methods for Withanolide A
| Technique | Linearity Range | Correlation Coefficient (r²) | Key Validation Parameters |
| HPTLC | 500-3000 ng/spot | 0.9994 | Precision (%RSD < 2.0%) |
| RP-HPLC | 2-12 µg/mL | 0.9952 | Accuracy, Precision, LOD, LOQ |
| HPTLC | 66-330 ng/band | 0.996 | Recovery (95.83–98.95%), Precision, LOD, LOQ |
| LC | 20-200 µg/mL | Not specified | Repeatability (RSD < 3%), Recovery (90-105%) |
Future Research Directions and Challenges in Withanolide a Research
Unraveling Undiscovered Molecular Mechanisms and Cellular Targets
Future research must delve deeper into the intricate molecular mechanisms underlying Withanolide A's diverse biological activities. While studies have identified its modulation of key inflammatory pathways, such as NF-κB and MAPK, and its interaction with specific kinases and transcription factors in cancer cells, a comprehensive understanding of its precise molecular interactions and downstream effects remains incomplete. The compound has been shown to influence signaling cascades including STAT3, PI3K/Akt, and Wnt/β-catenin, as well as cellular stress responses and antioxidant mechanisms. However, significant research gaps exist in elucidating how Withanolide A exerts its pleiotropic actions across different cell types and disease contexts. Emerging areas for investigation include its potential effects on protein folding and degradation pathways, and its influence on epigenetic modifiers and microRNA expression. Unraveling these undiscovered targets and pathways is crucial for fully harnessing Withanolide A's therapeutic potential.
| Target/Pathway Category | Identified/Proposed Mechanisms | Research Gaps/Future Focus |
| Inflammatory Pathways | NF-κB, MAPK modulation | Precise interaction dynamics, downstream effectors |
| Cell Cycle Regulation | Cell cycle progression modulation | Specific cell cycle checkpoints targeted, apoptotic pathways |
| Kinases & Transcription Factors | Interaction with specific kinases/TFs | Comprehensive profiling, functional significance |
| Signaling Cascades | STAT3, PI3K/Akt, Wnt/β-catenin activation/inhibition | Cross-talk between pathways, context-dependent roles |
| Cellular Stress/Antioxidant | Impact on stress responses, antioxidant defense | Molecular basis of protection, specific reactive oxygen species (ROS) modulation |
| Protein Homeostasis | Potential effects on folding/degradation | Identification of specific chaperones/proteasomal targets |
| Epigenetics/RNA Regulation | Influence on epigenetic modifiers, microRNA expression | Specific enzymes targeted, regulatory networks involved |
Advancements in Sustainable Biotechnological Production in Heterologous Systems
The sustainable and scalable production of Withanolide A presents a significant challenge, necessitating advancements in biotechnological approaches. The biosynthesis of Withanolide A involves a complex, multi-enzymatic pathway, starting from steroidal precursors. While key enzymes and genes have been identified in its natural source, Withania somnifera, reconstituting this entire pathway in heterologous systems like yeast or E. coli remains a formidable task. Current efforts have achieved the heterologous expression of specific gene clusters, but not the complete pathway to achieve industrially relevant yields. Similarly, engineering plant cell cultures for enhanced Withanolide A production faces hurdles such as low yields, genetic instability, and high production costs. Future research should focus on optimizing metabolic engineering strategies, including the expression of entire biosynthetic gene clusters, identifying and overcoming pathway bottlenecks, and developing more efficient plant cell culture systems or alternative microbial hosts. A deeper understanding of pathway regulation and the identification of critical enzymes are essential for improving biotechnological yields.
| Production System | Current Status/Achievements | Key Challenges | Future Research Focus |
| Microbial Hosts (e.g., E. coli, Yeast) | Heterologous expression of individual genes/clusters | Incomplete pathway reconstitution, low precursor flux, cofactor availability, product toxicity | Engineering complete biosynthetic pathways, optimizing gene expression, host strain engineering |
| Plant Cell Cultures | Some success with precursor feeding/enzyme overexpression | Low overall yields, genetic instability, high media costs, slow growth rates | Identifying rate-limiting enzymes, pathway engineering, optimizing culture conditions, cell immobilization |
| Synthetic Biology Approaches | Emerging strategies for pathway reconstruction | Complexity of steroidal biosynthesis, enzyme promiscuity | Designing synthetic pathways, enzyme evolution, systems biology integration |
Exploration of Synergistic Interactions with Other Bioactive Compounds
A promising avenue for enhancing the therapeutic utility of Withanolide A lies in exploring its synergistic interactions with other bioactive compounds. Pre-clinical studies have demonstrated that combining Withanolide A with certain chemotherapeutic agents can lead to enhanced anti-cancer effects, including increased apoptosis and cell cycle arrest. Furthermore, research suggests potential synergistic benefits when Withanolide A is combined with other natural compounds, aiming to bolster anti-inflammatory or immunomodulatory activities. Specific combinations with phytochemicals have shown promise in treating neurodegenerative diseases and in overcoming drug resistance mechanisms in cancer cells. Withanolide A's ability to sensitize cancer cells to conventional chemotherapy, potentially by inhibiting drug efflux pumps or modulating survival pathways, is an active area of investigation. Future research should systematically identify and validate these synergistic combinations, focusing on molecular mechanisms that underpin these enhanced effects and exploring combinations with compounds targeting overlapping or complementary signaling pathways.
| Compound(s) in Combination | Target Condition | Observed Synergistic Effect | Potential Mechanism(s) | Research Gap/Future Focus |
| Withanolide A + Chemotherapy (e.g., Paclitaxel) | Cancer (various types) | Enhanced apoptosis, cell cycle arrest | Modulation of survival pathways, increased drug uptake | Identifying optimal ratios, specific cancer types, clinical translation |
| Withanolide A + Other Phytochemicals (e.g., Curcumin) | Inflammation, Neurodegeneration | Improved anti-inflammatory/neuroprotective effects | Combined modulation of signaling pathways (e.g., NF-κB, Nrf2) | Understanding molecular cross-talk, efficacy in complex disease models |
| Withanolide A + Drug Resistance Modulators | Drug-resistant Cancer | Sensitization to chemotherapy, reversal of resistance | Inhibition of efflux pumps (e.g., P-glycoprotein), modulation of apoptotic resistance | Identifying specific resistance mechanisms targeted, in vivo validation |
| Withanolide A + Immunomodulators | Autoimmune diseases, Cancer immunotherapy | Enhanced immune response, reduced inflammation | Synergistic effects on immune cell activation, cytokine modulation | Pre-clinical validation in relevant immune models |
Refinement of Analytical Methods for Complex Biological Matrices
The accurate and sensitive quantification of Withanolide A in complex biological matrices, such as plasma, urine, and tissue homogenates, remains a critical area for refinement. While High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are established methods, significant challenges persist. The low endogenous concentrations of Withanolide A in biological fluids can make detection difficult. Furthermore, matrix effects, arising from co-extracted endogenous compounds, can significantly interfere with the ionization efficiency in MS, leading to inaccurate quantification. The presence of numerous structurally related withanolides also poses a risk of cross-reactivity. Future research should focus on developing more robust sample preparation techniques, such as advanced solid-phase extraction or liquid-liquid extraction methods, to improve analyte recovery and sample cleanup. The development and validation of assays using stable isotope-labeled internal standards are essential for precise quantification. Additionally, comprehensive metabolite profiling using high-resolution mass spectrometry is required to fully understand the pharmacokinetic profile of Withanolide A and identify any potentially active metabolites in vivo.
| Analytical Technique | Sample Matrix | Key Capabilities | Current Challenges | Future Refinements Needed |
| HPLC-UV | Extracts, Crude Samples | Good for separation, moderate sensitivity | Lower sensitivity for low concentrations, less specific than MS | Not ideal for complex biological matrices without MS coupling |
| LC-MS/MS | Plasma, Urine, Tissues | High sensitivity, high specificity, quantitative | Matrix effects, low endogenous concentrations, cross-reactivity with similar compounds | Improved sample preparation, development of stable isotope-labeled internal standards, advanced data processing |
| HPLC-HRMS | Plasma, Urine, Tissues | High sensitivity, high specificity, metabolite identification | Requires skilled operation, potential for complex data interpretation | Optimization for routine quantification, robust metabolite identification workflows |
| Immunoassays (e.g., ELISA) | Plasma, Urine | Potentially high throughput, cost-effective | Specificity issues, cross-reactivity, antibody development challenges | Development of highly specific antibodies, validation against MS methods |
Translational Research Gap Analysis and Pre-clinical Efficacy Validation
Bridging the gap between promising laboratory findings and potential clinical applications for Withanolide A requires a thorough translational research approach and robust pre-clinical efficacy validation. While extensive in vitro studies have highlighted its anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties, and a growing number of in vivo studies support these effects in animal models, significant translational challenges remain. Key gaps include the establishment of standardized extraction and purification protocols to ensure batch-to-batch consistency and reproducible therapeutic outcomes. Furthermore, a comprehensive understanding of Withanolide A's oral bioavailability and its pharmacokinetics/pharmacodynamics (PK/PD) profile in humans is lacking. Future research must prioritize well-designed, multi-center pre-clinical studies to rigorously validate efficacy across various disease models and to thoroughly assess safety profiles. Investigating the variable ADME profiles observed in animal models, which depend on administration route and formulation, is crucial for developing effective delivery systems. Dose-dependent efficacy has been shown in animal studies, but optimal dosing strategies and long-term effects require further characterization. Ultimately, robust in vivo validation that closely mimics human disease conditions is essential to build a strong foundation for eventual clinical translation, including the investigation of potential drug-drug interactions and long-term safety.
| Therapeutic Area | Pre-clinical Efficacy Findings (Summary) | Translational Gaps Identified | Future Research Focus |
| Cancer | Cytotoxicity, apoptosis induction, anti-angiogenesis | Standardized extracts, PK/PD, in vivo efficacy in relevant models | Efficacy in human xenograft models, combination therapy validation, long-term safety |
| Inflammation | Inhibition of pro-inflammatory cytokines, NF-κB modulation | Bioavailability, PK/PD, efficacy in chronic inflammatory models | In vivo validation in models of arthritis, IBD; dose-response studies |
| Neuroprotection | Antioxidant effects, reduction of neuroinflammation, modulation of neurotrophic factors | Blood-brain barrier penetration, PK/PD in CNS models, efficacy in neurodegenerative disease models | In vivo studies in Alzheimer's, Parkinson's models; BBB penetration studies |
| Immunomodulation | Modulation of immune cell activity, cytokine production | Specific immune pathways targeted, in vivo immune response modulation | Efficacy in autoimmune disease models, cancer immunotherapy enhancement studies |
| General PK/PD | Variable absorption, metabolism, excretion profiles in animals | Human bioavailability, metabolism, drug-drug interactions | Development of optimized formulations, human PK/PD studies, metabolite identification and activity |
Compound List:
Withanolide A
Curcumin
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodology : Appendices should detail reaction conditions (temperature, solvent ratios), purification steps (e.g., column chromatography gradients), and spectral data (e.g., NMR δ-values for key protons). Referencing established procedures (e.g., pregnenolone derivatization) avoids redundancy .
Data Interpretation and Reporting
Q. How to address non-reproducible results in Withanolide A biosynthesis studies?
Q. What criteria validate the purity of synthesized Withanolide A?
- Methodology : Combustion analysis (%C, %H), chiral HPLC (>98% enantiomeric excess), and X-ray crystallography confirm structural integrity. Contaminants from incomplete lactonization (e.g., open-chain intermediates) are detectable via IR (absence of ester C=O at 1740 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
